1(2H)-Pyridinepropanaminium, 5-((4-(4-chlorophenoxy)phenyl)azo)-3-cyano-6-hydroxy-N,N,N,4-tetramethyl-2-oxo-, chloride
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Overview
Description
EINECS 276-128-8, also known as benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene typically involves the reaction of aniline (benzenamine) with 2,4,4-trimethylpentene under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction parameters are carefully monitored and controlled to ensure consistent quality and efficiency. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which have applications in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
Scientific Research Applications
Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene exert their effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, resulting in various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Aniline: A primary aromatic amine with similar reactivity but different applications.
N-Phenyl-1-naphthylamine: Another aromatic amine with distinct properties and uses.
Diphenylamine: A related compound with applications in stabilizers and antioxidants.
Uniqueness
Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene are unique due to their specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes them valuable in various industrial and research applications, where their specific characteristics are required.
Properties
CAS No. |
71873-54-6 |
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Molecular Formula |
C25H27ClN5O3.Cl C25H27Cl2N5O3 |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
3-[5-[[4-(4-chlorophenoxy)phenyl]diazenyl]-3-cyano-2-hydroxy-4-methyl-6-oxopyridin-1-yl]propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C25H26ClN5O3.ClH/c1-17-22(16-27)24(32)30(14-5-15-31(2,3)4)25(33)23(17)29-28-19-8-12-21(13-9-19)34-20-10-6-18(26)7-11-20;/h6-13H,5,14-15H2,1-4H3;1H |
InChI Key |
GCUMNDVOVCMEKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CCC[N+](C)(C)C)N=NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
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